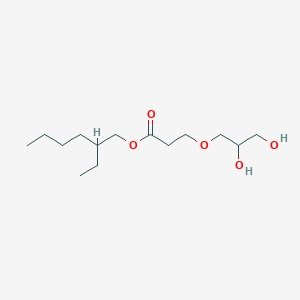
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10N2O7S2. It is known for its applications in various fields, including dye production and pharmaceuticals. This compound is characterized by its two amino groups, one hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Hydrolysis and Neutralization: The resulting compound is hydrolyzed and neutralized to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fluorescent brightening agents and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid
Uniqueness
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Propiedades
Número CAS |
878273-07-5 |
|---|---|
Fórmula molecular |
C10H10N2O7S2 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
3,4-diamino-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(13)8(4)10(9)12/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
Clave InChI |
MZELLYIAHFBDMX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)N)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)

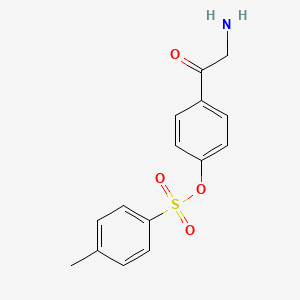

![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
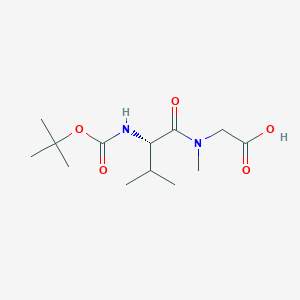
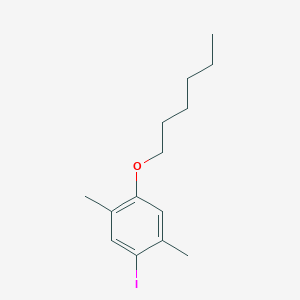
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
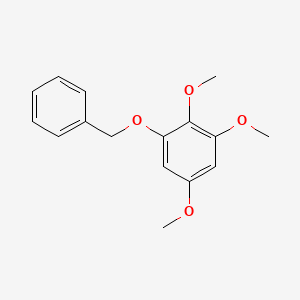
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
